

Dibromomalonamide literature review for research applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Dibromomalonamide**

Cat. No.: **B132542**

[Get Quote](#)

An In-depth Technical Guide to **Dibromomalonamide**: Synthesis, Reactivity, and Research Applications

Authored by: Gemini, Senior Application Scientist
January 2026

Abstract

Dibromomalonamide (DBMAL) is a halogenated organic compound recognized for its significant utility across various scientific and industrial domains. Primarily known for its potent antimicrobial properties, it serves as a critical active ingredient in numerous biocide formulations. Beyond its role in microbial control, its unique chemical structure, featuring a geminal dibromide on an activated methylene carbon, renders it a versatile intermediate for advanced organic synthesis. This technical guide provides a comprehensive overview of **dibromomalonamide**, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, established synthesis methodologies, reactivity, and key applications, with a particular focus on its mechanistic action as a biocide and its potential as a synthetic building block. Detailed experimental protocols and safety considerations are also presented to equip the scientific community with the practical knowledge required to leverage this compound's full potential.

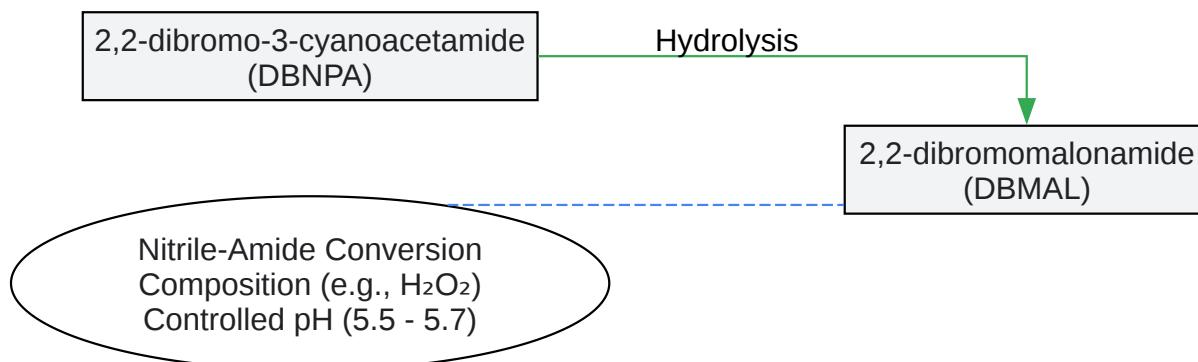
Introduction to Dibromomalonamide

Dibromomalonamide, systematically named 2,2-dibromopropanediamide, is an organic compound featuring a central carbon atom bonded to two bromine atoms and two carboxamide functional groups.^{[1][2]} This structure is key to its reactivity and function. While its most prominent commercial application is as a fast-acting, non-oxidizing biocide for controlling the growth of bacteria, fungi, and algae in industrial water systems, its utility is not confined to microbial control.^{[3][4][5][6][7]} The electrophilic nature of the dibrominated carbon makes it a target for nucleophilic attack, opening avenues for its use in synthesizing more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates.^{[2][3][8]} This guide aims to provide a detailed exploration of its chemical identity, synthesis, and diverse applications, grounded in established scientific literature.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Chemical and Physical Data


Dibromomalonamide typically appears as a white to off-white crystalline powder.^[2] Its key identifiers and properties are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	2,2-dibromopropanediamide	[1]
Synonyms	Dibromomalonic Diamide, DBMAL	[2] [9]
CAS Number	73003-80-2	[1] [10]
Molecular Formula	C ₃ H ₄ Br ₂ N ₂ O ₂	[1] [2] [10]
Molecular Weight	259.88 g/mol	[1] [9]
Appearance	White to off-white powder/crystals	[2] [10]
SMILES	C(=O)(C(C(=O)N)(Br)Br)N	[1]
InChI Key	SWHQVMGRXIYDSF- UHFFFAOYSA-N	[1] [10]

Synthesis of Dibromomalonamide

The synthesis of **dibromomalonamide** can be achieved through the bromination of a suitable precursor. One established method involves the conversion of 2,2-dibromo-3-cyanoacetamide (also known as DBNPA), which itself is a widely used biocide.[\[11\]](#) This process hydrolyzes the nitrile group to an amide, yielding **dibromomalonamide**. An alternative and more direct synthesis involves the acid-catalyzed bromination of malonamide in an aqueous solution.[\[11\]](#)

A patented method describes the preparation from 2,2-dibromo-3-cyanoacetamide using a nitrile-amide conversion composition, such as hydrogen peroxide, under controlled pH conditions.[\[8\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **Dibromomalonamide** from DBNPA.

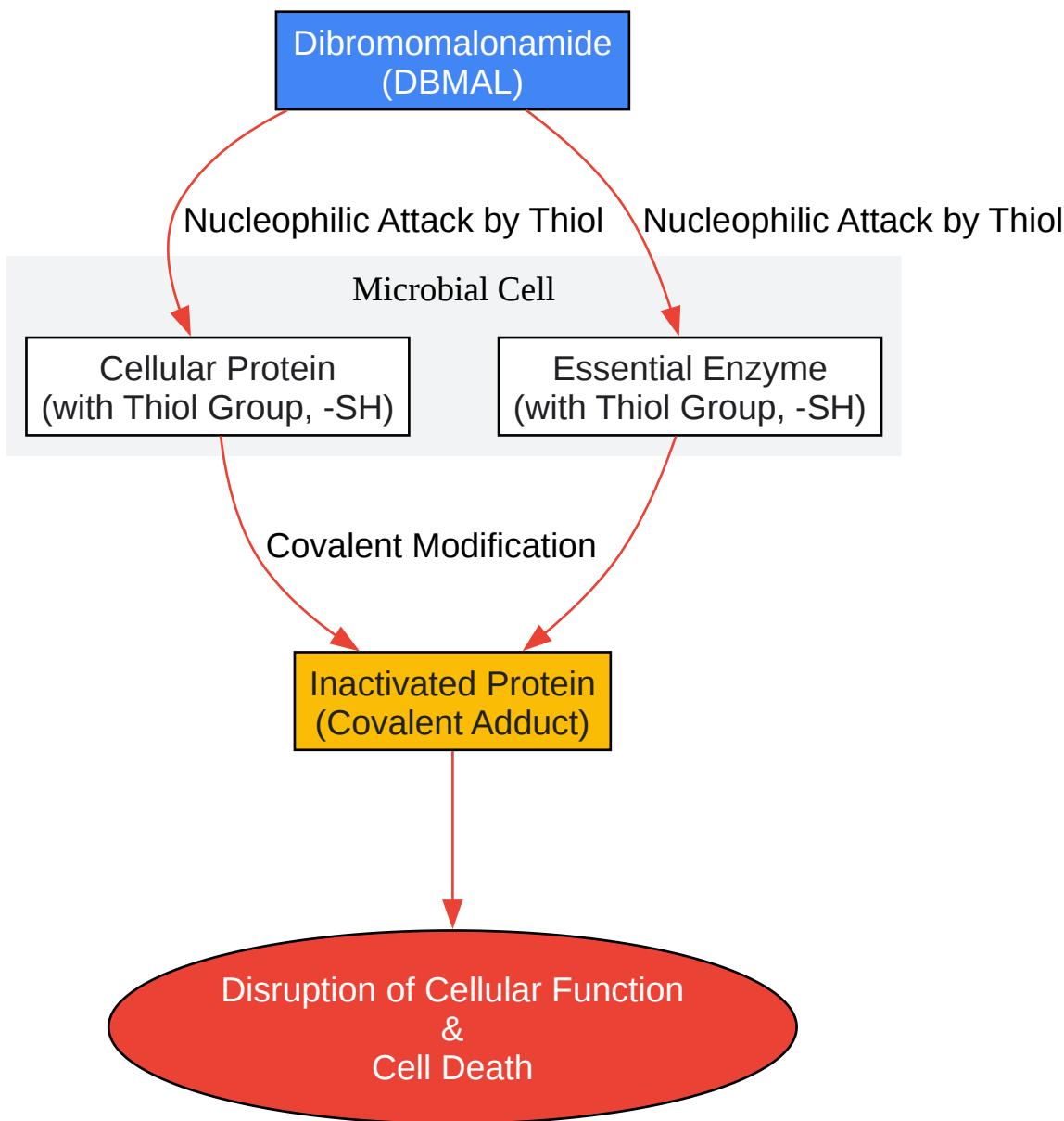
Experimental Protocol: Synthesis via Nitrile Hydrolysis[8]

This protocol is adapted from patent literature describing the conversion of 2,2-dibromo-3-cyanoacetamide (DBNPA) to **2,2-dibromomalonamide**.

- Reaction Setup: In a suitable reaction vessel equipped with stirring and temperature control, create a slurry of 2,2-dibromo-3-cyanoacetamide in water.
- Reagent Addition: While stirring, begin the controlled addition of a 50% by weight aqueous hydrogen peroxide solution. The rate of addition should be managed to maintain the reaction temperature, with a target thermal peak around 51°C noted in some procedures.[8]
- pH Control: Throughout the addition of hydrogen peroxide, monitor and maintain the pH of the reaction mixture between 5.5 and 5.7.[8] This is critical for achieving high yield and selectivity.
- Reaction Progression: After the complete addition of hydrogen peroxide (which may take several hours), continue to stir the resulting slurry for approximately 1 hour.
- Isolation: Allow the reaction mixture to cool to room temperature. The product, **dibromomalonamide**, can then be isolated by filtration.

- Purification: The collected solid can be washed with cold water and dried under vacuum to yield the final product.

Core Research Applications

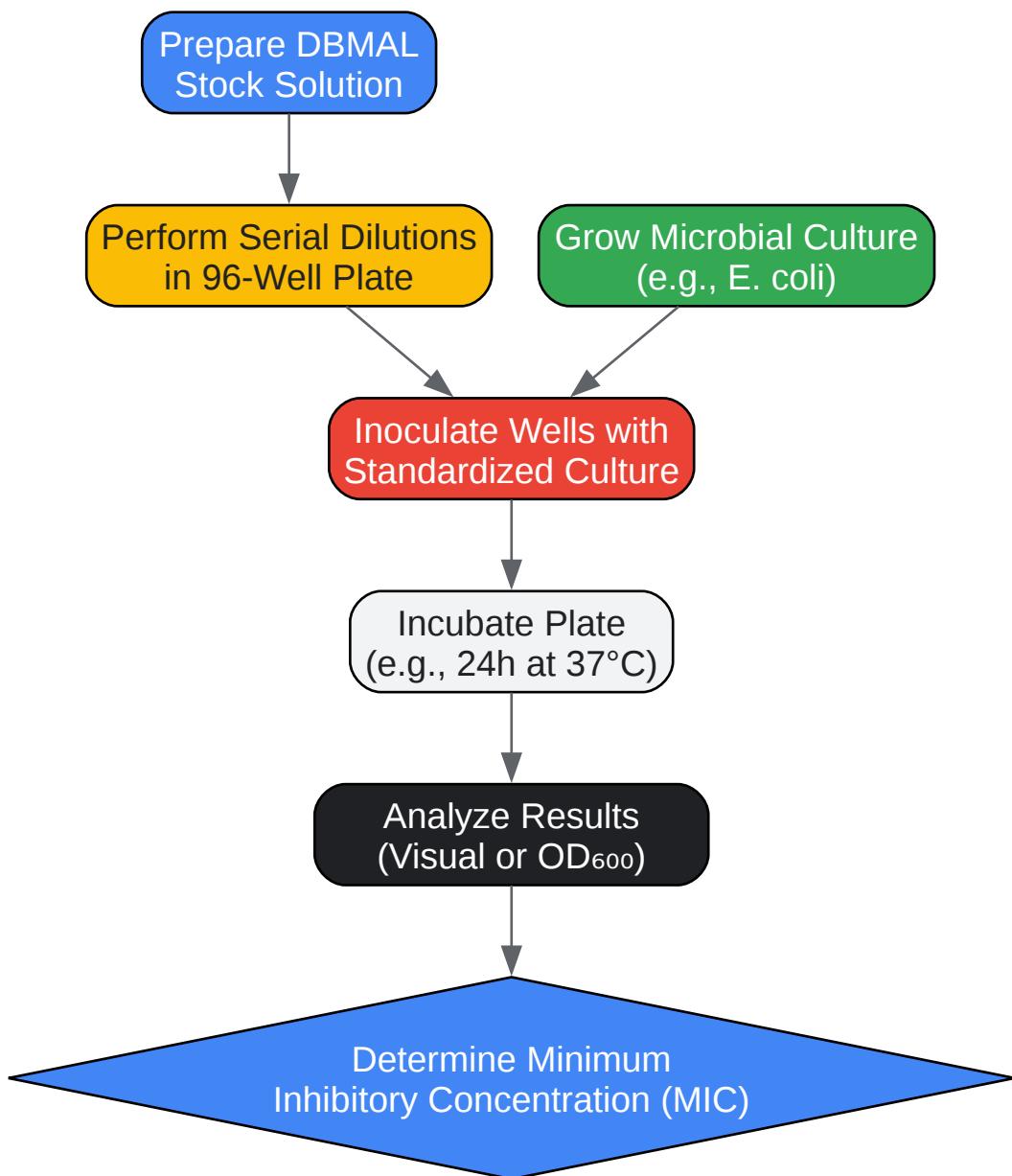

Dibromomalonamide's reactivity profile makes it a valuable tool in several research and industrial contexts.

Application as a Biocidal Agent

The primary application of **dibromomalonamide** is as an antimicrobial agent. It is often used in combination with other biocides, such as 2,2-dibromo-3-nitrilopropionamide (DBNPA), to create broad-spectrum formulations for treating industrial water systems like cooling towers, pulp and paper mills, and reverse osmosis systems.[4][5][6][7]

Mechanism of Action

Dibromomalonamide is a non-oxidizing biocide. Its antimicrobial activity stems from its ability to react with nucleophilic components of microbial cells, particularly sulfur-containing molecules like cysteine residues in proteins and glutathione.[12] This irreversible reaction disrupts critical cellular structures and enzymatic functions, leading to rapid cell death.[12] The electrophilic carbon atom bearing the two bromine atoms is the site of reactivity.


[Click to download full resolution via product page](#)

Caption: Proposed biocidal mechanism of **Dibromomalonamide**.

Experimental Protocol: Evaluating Biocidal Efficacy (Minimum Inhibitory Concentration - MIC Assay)

- Prepare Stock Solution: Dissolve a known weight of **dibromomalonamide** in a suitable solvent (e.g., DMSO or sterile deionized water) to create a high-concentration stock solution.

- Microbial Culture: Grow a target microorganism (e.g., *E. coli* for bacteria, *S. cerevisiae* for fungi) in an appropriate liquid culture medium to the mid-logarithmic phase of growth.
- Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the **dibromomalonamide** stock solution with the culture medium to create a range of concentrations.
- Inoculation: Dilute the microbial culture to a standardized concentration (e.g., 5×10^5 CFU/mL) and add a fixed volume to each well of the microtiter plate, including a positive control (no biocide) and a negative control (no microbes).
- Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for *E. coli*) for 18-24 hours.
- Analysis: Determine the MIC by visually inspecting for the lowest concentration of **dibromomalonamide** that completely inhibits microbial growth (i.e., the well remains clear). This can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination.

Application in Organic Synthesis

Dibromomalonamide serves as a valuable starting material or intermediate in synthetic chemistry.^{[2][8]} For instance, it is used in the production of 5-thioxo-[1]^[2]dithiolo[4,5-d]^[1][2]dithiole-2,2-dicarboxylic acid diamide, highlighting its role in constructing complex heterocyclic systems.^[3] The two bromine atoms act as leaving groups, allowing for sequential or double displacement reactions with various nucleophiles.

Potential in Medicinal Chemistry

While direct applications of **dibromomalonamide** as a therapeutic agent are not widely documented, its structural motifs are of interest in drug design. The introduction of bromine into a molecule can favorably alter its pharmacological properties, including therapeutic activity, metabolic stability, and duration of action.^[13] Bromine can participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding affinity.^[13] Given that **dibromomalonamide** has demonstrated biological activity, it serves as a potential scaffold or starting point for the development of novel therapeutic agents.^[2]

Toxicology and Safety

Handling any chemical reagent requires a thorough understanding of its potential hazards.

Dibromomalonamide is classified as a hazardous substance and must be handled with care.

Hazard Identification

According to aggregated GHS information, **dibromomalonamide** presents several hazards.^[1]

- H302: Harmful if swallowed.^[1]
- H330: Fatal if inhaled.^[1]
- H317: May cause an allergic skin reaction.^[1]
- H318: Causes serious eye damage.^[1]
- H411: Toxic to aquatic life with long lasting effects.^[1]

Personal Protective Equipment (PPE): When handling **dibromomalonamide**, especially in its powdered form, the use of chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and respiratory protection within a certified chemical fume hood is mandatory.^{[14][15]}

Toxicity Data

Toxicological studies are essential for assessing the risk associated with a chemical.

- Aquatic Toxicity: A study on zebrafish (*Danio rerio*) demonstrated the high toxicity of the related biocide DBNPA, with LC₅₀ values of 9.3 ppm for adults and 9.1 ppm for larvae, underscoring the environmental risks of brominated biocides.[16] The long-lasting toxic effects of **dibromomalonamide** on aquatic life are a significant concern.[1]
- Mammalian Toxicity: In a study on Wistar rats, the related compound DBNPA had an oral LD₅₀ of 1062 mg/kg body weight.[17] While specific LD₅₀ data for **dibromomalonamide** was not found in the initial search, the toxicity of analogous brominated compounds suggests it should be treated as a substance with moderate to high acute toxicity.[2][18]

Conclusion

Dibromomalonamide is a compound of significant industrial and research importance. Its well-established role as a potent, fast-acting biocide is complemented by its utility as a versatile chemical intermediate for organic synthesis. The dual amide and gem-dibromide functionalities provide a unique platform for constructing complex molecules. While its potential in medicinal chemistry is still exploratory, the principles of halogen bonding and the proven biological activity of related compounds suggest it is a scaffold worthy of further investigation. However, its considerable human and environmental toxicity necessitates strict adherence to safety protocols during handling, storage, and disposal. Future research may focus on developing novel synthetic applications and exploring its derivatives for potential therapeutic benefits.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175375, **Dibromomalonamide**.
- Google Patents (n.d.). CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
- ResearchGate (n.d.). A mild synthesis of dibromomaleimides | Download Table.
- Google Patents (n.d.). US9288983B2 - Compositions of **dibromomalonamide** and their use as biocides.
- Justia Patents (2012). compositions of **dibromomalonamide** and their use as biocides.
- U.S. Environmental Protection Agency (2009). Final DBNPA Env Scoping Doc 11-04-09.
- Google Patents (n.d.). CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
- National Center for Biotechnology Information (n.d.). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones.
- Redox (2024).

- Google Patents (n.d.). WO2011063110A1 - A process preparing 2,2-dibromomalonamide.
- AERU (n.d.). 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603).
- ResearchGate (2004). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use.
- BenchChem (2025). Experimental Protocols and Application Notes for Reactions Involving Dibromoiodomethane.
- PubMed (2023). In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae.
- ResearchGate (n.d.).
- Regulations.gov (2019). Draft Risk Assessment for 2,2-Dibromo-3-Nitrilopropionamide (DBNPA).
- Purdue University (n.d.). Chemical Kinetics.
- YouTube (2022). 25 Chemical Kinetics: Half Life Time ($t_{1/2}$) for First Order Reaction, Tricks.
- YouTube (2021). Chemical Kinetics, Vol. 1 | Friday Night Livestream - Ep. 4.
- PubMed (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells.
- YouTube (2016).
- YouTube (2023). Part 1 | A Levels Chemistry | AS Reaction Kinetics and Boltzmann Distribution.
- MDPI (2024). Introducing bromine to the molecular structure as a strategy for drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]
- 3. DIBROMOMALONAMIDE | 73003-80-2 [chemicalbook.com]
- 4. US9288983B2 - Compositions of dibromomalonamide and their use as biocides - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. High-Performance DBNPA Biocide – Fast-Acting, Broad-Spectrum, and Cost-Effective! [epchems.com]
- 8. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. Dibromomalonamide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. WO2011063110A1 - A process preparing 2,2-dibromomalonamide - Google Patents [patents.google.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. redox.com [redox.com]
- To cite this document: BenchChem. [Dibromomalonamide literature review for research applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132542#dibromomalonamide-literature-review-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com